molecular formula C25H27N5O2S B11264266 1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide

1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B11264266
M. Wt: 461.6 g/mol
InChI Key: UOZFPSNZAKNGBA-UHFFFAOYSA-N
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Description

1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide is a complex organic compound that features a pyrazolo[1,5-a]pyrazine core

Preparation Methods

The synthesis of 1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the 3-methoxyphenyl and thiophen-2-yl groups. The final step involves the formation of the piperidine-4-carboxamide moiety. Reaction conditions may include the use of various catalysts, solvents, and temperature control to ensure high yield and purity .

Chemical Reactions Analysis

1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazolo[1,5-a]pyrazine core.

    Common Reagents and Conditions: Reagents such as sodium hydride, palladium catalysts, and various organic solvents are commonly used. .

Scientific Research Applications

1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide can be compared with other pyrazolo[1,5-a]pyrazine derivatives:

Properties

Molecular Formula

C25H27N5O2S

Molecular Weight

461.6 g/mol

IUPAC Name

1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(2-thiophen-2-ylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C25H27N5O2S/c1-32-20-5-2-4-19(16-20)22-17-23-24(26-11-14-30(23)28-22)29-12-8-18(9-13-29)25(31)27-10-7-21-6-3-15-33-21/h2-6,11,14-18H,7-10,12-13H2,1H3,(H,27,31)

InChI Key

UOZFPSNZAKNGBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCCC5=CC=CS5

Origin of Product

United States

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